molecular formula C13H10Cl2O2 B6381716 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% CAS No. 1261897-28-2

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95%

Cat. No. B6381716
CAS RN: 1261897-28-2
M. Wt: 269.12 g/mol
InChI Key: CZAFXHLGCKTTIX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% (abbreviated as 2C4C2MPP) is a phenol derivative with a wide range of applications in scientific research. It is commonly used in organic synthesis, analytical chemistry, and drug discovery. In addition, 2C4C2MPP has been used in the study of biochemical and physiological effects.

Scientific Research Applications

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% has been widely used in various scientific research applications. It has been used as a reagent in organic synthesis and analytical chemistry, as a catalyst in drug discovery, and as a model compound in the study of biochemical and physiological effects. 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% has also been used in the development of new materials and in the study of the interaction between molecules.

Mechanism of Action

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% is believed to act as a proton-donating agent, allowing it to act as a catalyst in various reactions. It is also believed to act as an antioxidant, which can protect cells from oxidative stress. Additionally, 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% is believed to have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% can reduce inflammation, protect cells from oxidative stress, and inhibit the growth of bacteria. It has also been found to reduce the activity of enzymes involved in the synthesis of proteins and other macromolecules.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is easy to synthesize and is available in high purity. It is also relatively stable, and its proton-donating properties make it a useful reagent in organic synthesis. However, 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% is not suitable for use in drug development due to its limited solubility and toxicity.

Future Directions

There are several potential future directions for 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95%. It could be used in the development of new materials and in the study of the interaction between molecules. Additionally, it could be used in the study of its biochemical and physiological effects, such as its anti-inflammatory and anti-microbial properties. Finally, it could be used in the development of new drugs and therapies.

Synthesis Methods

2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-4-chlorophenol with methoxylamine hydrochloride to form 2-chloro-4-methoxy-2-chlorophenol. The second step involves the reaction of 2-chloro-4-methoxy-2-chlorophenol with p-chlorobenzonitrile to form 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol, 95%. This method is simple and efficient, and it yields a high purity product.

properties

IUPAC Name

2-chloro-4-(4-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)3-4-10(13)8-2-5-12(16)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAFXHLGCKTTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686077
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-28-2
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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